1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of bipyrazoles This compound is characterized by its unique structure, which includes a bipyrazole core substituted with various functional groups
Preparation Methods
The synthesis of 1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve the use of solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-Hydroxyphenethyl alcohol: This compound shares the hydroxyphenyl group but lacks the bipyrazole core.
5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol: This compound has a similar hydroxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of 1’-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its bipyrazole core and the specific arrangement of its functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N5O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c1-4-24-13(3)18(12(2)23-24)16-11-17(22-21-16)19(26)20-10-9-14-5-7-15(25)8-6-14/h5-8,11,25H,4,9-10H2,1-3H3,(H,20,26)(H,21,22) |
InChI Key |
VJWNCMKMFCPVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NCCC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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